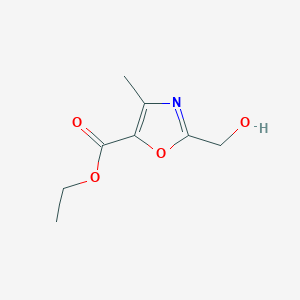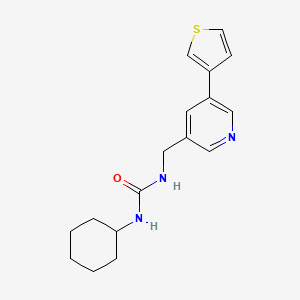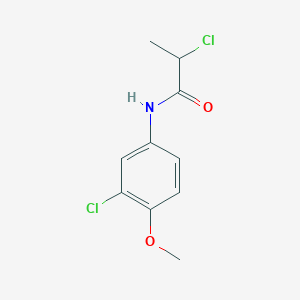
Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol is a chemical compound with the molecular formula C6H14O3 . It is used as a key ingredient in many household cleaning products, lubricants, and cosmetics due to its non-ionic and water-soluble nature . It is often used as an ingredient in ophthalmic pharmaceutical preparations such as artificial tear solutions and adjunct agent in topical drug formulations to facilitate the delivery of drugs with hydrophobic character .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol has a melting point of 58°C . It is soluble in water and freely soluble in alcohols, but insoluble in hydrocarbons . It has a vapor pressure of <0.1 hPa at 50 °C .Applications De Recherche Scientifique
Molecular Structure Analysis
Ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate exhibits unique structural properties. Horton et al. (1997) analyzed the molecular structure, noting the absence of unusual bond lengths or angles and highlighting the differences in rotation around the methylene C atom. Their study emphasizes the compound's molecular conformations and their implications in forming infinite chains through hydrogen bonding (Horton et al., 1997).
Synthetic Chemistry
This compound has applications in synthetic chemistry. Zhu et al. (2003) describe its use in the synthesis of tetrahydropyridines, highlighting its role as a dipole synthon in annulation reactions (Zhu et al., 2003). Cox et al. (2003) utilized it for synthesizing chiral 2-aminoalkyloxazole-4-carboxylates, demonstrating its versatility in producing various organic compounds (Cox et al., 2003).
Antimicrobial Research
Desai et al. (2019) explored the antimicrobial properties of this compound's derivatives, emphasizing its potential in developing new antimicrobial agents (Desai et al., 2019).
Catalysis and Organic Reactions
Verrier et al. (2008) investigated its use in palladium-catalyzed direct (hetero)arylation, showing its efficiency in synthesizing (hetero)aryloxazoles, which are significant in various chemical processes (Verrier et al., 2008).
Peptide Synthesis
Jiang et al. (1998) and Robertson et al. (1999) conducted studies focusing on its use in peptide synthesis, highlighting its role in developing novel coupling reagents and investigating racemization in peptide synthesis (Jiang et al., 1998; Robertson et al., 1999).
Polymer Chemistry
Sehlinger et al. (2015) utilized it in modifying poly(2-oxazoline)s, demonstrating its role in controlling polymer side chains and tuning polymer properties for biomedical applications (Sehlinger et al., 2015).
Safety and Hazards
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol is classified as a flammable liquid (Category 4), skin irritant (Category 2), eye irritant (Category 2A), skin sensitizer (Category 1), specific target organ toxicity - single exposure (Category 3, Respiratory system), and long-term (chronic) aquatic hazard (Category 3) .
Propriétés
IUPAC Name |
ethyl 2-(hydroxymethyl)-4-methyl-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-12-8(11)7-5(2)9-6(4-10)13-7/h10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXGNALPPQMOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2981051.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide](/img/structure/B2981053.png)
![(Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2981054.png)
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/no-structure.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone](/img/structure/B2981057.png)
![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2981058.png)



![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981062.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2981065.png)


![6-chloro-N-cyclopropyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2981072.png)